molecular formula C9H6BrNO3 B1380601 7-Bromo-5-methyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde CAS No. 1628707-02-7

7-Bromo-5-methyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde

货号: B1380601
CAS 编号: 1628707-02-7
分子量: 256.05 g/mol
InChI 键: XKFNMNHUUDOEHY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The base structure is designated as furo[3,2-c]pyridine, indicating the fusion pattern between the furan and pyridine rings where the furan oxygen occupies position 1 and the pyridine nitrogen is located at position 8 of the combined numbering system. The compound is officially catalogued under multiple synonymous designations including 7-bromo-4,5-dihydro-5-methyl-4-oxofuro[3,2-c]pyridine-2-carbaldehyde and 7-bromo-5-methyl-4-oxo-4,5-dihydro-furo[3,2-c]pyridine-2-carbaldehyde, reflecting slight variations in conventional naming practices across different chemical databases.

The molecular descriptor number assigned by the Molecular Design Limited database system is MFCD28098118, providing a unique identifier for this specific structural entity. The systematic name construction begins with the furo[3,2-c]pyridine core, followed by positional descriptors for each substituent in ascending numerical order. The dihydro designation specifically indicates the saturation state of the heterocyclic system, distinguishing it from fully aromatic analogs. Chemical databases consistently recognize this compound under its primary Chemical Abstracts Service registry number 1628707-02-7, ensuring standardized identification across international chemical literature and commercial sources.

The compound's nomenclature reflects its structural complexity through the systematic inclusion of all functional groups and their precise positional relationships. The carbaldehyde functionality at position 2 represents the primary functional group for naming purposes, while the oxo group at position 4 indicates the presence of a ketone within the dihydropyridine ring system. This naming convention follows International Union of Pure and Applied Chemistry guidelines for polyfunctional heterocyclic compounds where multiple functional groups require hierarchical priority assignment based on established precedence rules.

Molecular Geometry and Crystallographic Data

The molecular geometry of this compound exhibits a distinctive bicyclic architecture characterized by the fusion of a five-membered furan ring with a six-membered pyridine ring in a [3,2-c] configuration. The molecular formula C₉H₆BrNO₃ corresponds to a molecular weight of 256.05 grams per mole, with the bromine atom contributing significantly to the overall molecular mass. Computational modeling suggests that the compound adopts a planar or near-planar conformation for the fused ring system, with the aldehyde and ketone functional groups positioned to minimize steric interactions while maintaining optimal orbital overlap for electronic stability.

The presence of the bromine substituent at position 7 introduces significant electronic perturbations to the molecular geometry through both inductive and mesomeric effects. The carbon-bromine bond length is expected to be approximately 1.9 Angstroms, consistent with typical aromatic carbon-halogen bond distances in similar heterocyclic systems. The ketone functionality at position 4 creates a sp²-hybridized carbon center with trigonal planar geometry, while the aldehyde group at position 2 similarly adopts planar geometry conducive to conjugation with the furan ring system. Theoretical calculations indicate that the compound possesses a predicted density of 1.779 ± 0.06 grams per cubic centimeter, reflecting the substantial contribution of the bromine atom to the overall molecular density.

The molecular structure can be represented through its Simplified Molecular Input Line Entry System notation as O=CC(O1)=CC2=C1C(Br)=CN(C)C2=O, which captures the connectivity pattern and stereochemical relationships within the bicyclic framework. The methylated nitrogen at position 5 adopts sp³ hybridization, creating a tetrahedral geometry around this center that influences the overall three-dimensional structure of the molecule. Crystallographic analysis would be expected to reveal intermolecular interactions mediated by the polar carbonyl groups and the electronegative bromine atom, potentially leading to characteristic packing arrangements in the solid state.

The molecular geometry analysis reveals that the compound possesses multiple sites for potential intermolecular interactions, including hydrogen bond acceptor sites at the oxygen atoms of both carbonyl groups and the furan oxygen. The electronic distribution within the molecule is significantly influenced by the electron-withdrawing effects of the bromine atom and the carbonyl groups, creating regions of positive and negative electrostatic potential that govern intermolecular recognition and binding properties.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Spectroscopic characterization of this compound provides comprehensive structural information through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns characteristic of the fused heterocyclic system, with the aldehyde proton expected to appear as a singlet around 9.5-10.0 parts per million due to the deshielding effects of both the carbonyl oxygen and the adjacent furan ring. The methyl group attached to the nitrogen atom typically exhibits a singlet resonance around 3.5-4.0 parts per million, while the aromatic proton on the brominated carbon appears as a characteristic singlet in the 7.5-8.0 parts per million region.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with the aldehyde carbon resonating around 185-190 parts per million and the ketone carbon appearing around 160-170 parts per million. The brominated aromatic carbon exhibits a characteristic downfield shift to approximately 110-120 parts per million, while the furan ring carbons appear in the typical aromatic region between 120-160 parts per million. The nitrogen-bearing methyl carbon typically resonates around 35-40 parts per million, providing a diagnostic signal for structural confirmation.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The aldehyde carbonyl stretch appears as a strong absorption around 1720-1740 wavenumbers, while the ketone carbonyl exhibits a slightly lower frequency absorption around 1660-1680 wavenumbers due to conjugation with the heterocyclic system. The carbon-hydrogen stretching vibrations of the aldehyde group produce a characteristic doublet around 2720 and 2820 wavenumbers, providing definitive evidence for the aldehyde functionality. Aromatic carbon-carbon stretching vibrations appear in the 1500-1600 wavenumber region, while carbon-bromine stretching typically occurs around 500-600 wavenumbers.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 256.05, corresponding to the intact molecular ion with the characteristic bromine isotope pattern. Fragmentation patterns typically involve loss of the aldehyde group (mass 29) and subsequent fragmentation of the heterocyclic framework. The presence of bromine creates distinctive isotope patterns separated by two mass units, providing definitive confirmation of the halogen substitution. Ultraviolet-visible spectroscopy reveals absorption maxima characteristic of the extended conjugated system, with typical absorption bands around 250-300 nanometers corresponding to π-π* electronic transitions within the fused heterocyclic framework.

Tautomerism and Conformational Analysis

The structural analysis of this compound reveals potential for tautomeric equilibria, particularly involving the ketone functionality at position 4 and the adjacent nitrogen atom. While the compound exists predominantly in the depicted ketoform under standard conditions, theoretical considerations suggest the possibility of enol tautomerism where the ketone hydrogen could migrate to form an enolic structure. However, the presence of the N-methyl substituent at position 5 significantly stabilizes the keto form by preventing the formation of hydrogen-bonded enol structures that might otherwise be favored in unmethylated analogs.

Conformational analysis indicates that the molecule can adopt multiple low-energy conformations primarily differing in the orientation of the aldehyde group relative to the heterocyclic plane. Rotation around the carbon-carbon bond connecting the aldehyde to the furan ring creates different conformational isomers with varying degrees of conjugation between the aldehyde π-system and the heterocyclic framework. Computational studies suggest that the s-cis conformation, where the aldehyde oxygen is oriented toward the furan oxygen, may be slightly favored due to favorable electrostatic interactions, although the energy barrier for rotation is relatively low.

The brominated position at carbon 7 introduces additional conformational considerations through steric interactions with adjacent substituents. The bromine atom, being substantially larger than hydrogen, creates steric hindrance that can influence the preferred conformational states of the molecule. Theoretical calculations suggest that the bromine atom adopts an orientation that minimizes steric clashes while maintaining optimal electronic interactions with the π-electron system of the heterocyclic framework.

The methylated nitrogen center exhibits tetrahedral geometry that is relatively rigid compared to the planar aromatic portions of the molecule. However, the orientation of the methyl group can vary depending on intermolecular interactions and crystal packing forces in the solid state. Solution-phase nuclear magnetic resonance studies would be expected to show averaged signals reflecting rapid conformational exchange between energetically accessible conformers on the nuclear magnetic resonance timescale.

Advanced computational analysis reveals that the compound may exist as multiple conformational isomers with energy differences on the order of 1-3 kilocalories per mole, suggesting rapid interconversion under ambient conditions. The presence of multiple carbonyl groups creates opportunities for intramolecular hydrogen bonding in hypothetical enol tautomers, although the N-methylated structure prevents many of these interactions from occurring. The overall conformational landscape is dominated by the planar or near-planar geometry of the fused heterocyclic system, with peripheral substituents adopting orientations that optimize both electronic and steric factors.

属性

IUPAC Name

7-bromo-5-methyl-4-oxofuro[3,2-c]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-11-3-7(10)8-6(9(11)13)2-5(4-12)14-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFNMNHUUDOEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C1=O)C=C(O2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Cyclization to Form the Dihydrofuro[3,2-c]pyridine Core

  • The fused heterocyclic core is often synthesized by cyclizing precursors containing both pyridine and furan moieties or their synthetic equivalents.
  • A common approach is the condensation of 2-substituted pyridine derivatives with α-haloketones or α-haloaldehydes to induce ring closure, forming the dihydrofuro ring fused to the pyridine.
  • Reaction conditions typically involve heating in polar aprotic solvents (e.g., DMF, DMSO) or under reflux in alcohol solvents, sometimes in the presence of bases such as potassium carbonate or sodium hydride to facilitate cyclization.

Installation of the 5-Methyl Group

  • The methyl group at position 5 can be introduced by starting from a 5-methyl-substituted pyridine precursor.
  • Alternatively, methylation can be performed post-cyclization using methylating agents like methyl iodide in the presence of a base.
  • Careful control of reaction conditions is necessary to avoid methylation at undesired sites.

Formation of the 4-Oxo and 2-Carbaldehyde Functionalities

  • The 4-oxo group is generally formed by oxidation of the corresponding dihydro derivative or by using starting materials bearing the keto group.
  • The 2-carbaldehyde group is introduced either by formylation reactions (e.g., Vilsmeier-Haack reaction) on the pyridine ring or by oxidation of methyl or hydroxymethyl substituents at position 2.
  • Formylation typically uses reagents such as POCl3 and DMF under controlled temperature to selectively install the aldehyde group.

Representative Synthetic Route (Summary Table)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization 2-substituted pyridine + α-haloketone, base, heat Formation of dihydrofuro[3,2-c]pyridine core
2 Bromination N-bromosuccinimide (NBS), solvent (e.g., CCl4), mild heat Selective bromination at position 7
3 Methylation Methyl iodide, base (e.g., K2CO3), polar solvent Introduction of methyl group at position 5
4 Formylation/Oxidation POCl3/DMF (Vilsmeier-Haack) or oxidation reagents Installation of 2-carbaldehyde and 4-oxo groups

Research Findings and Optimization Notes

  • Selectivity and Yield: The regioselective bromination at position 7 is critical and can be optimized by controlling the equivalents of brominating agent and reaction temperature to avoid polybromination.
  • Cyclization Efficiency: Using polar aprotic solvents and mild bases improves cyclization yields and reduces side reactions.
  • Functional Group Stability: The aldehyde group at position 2 is sensitive to strong acidic or basic conditions; thus, formylation and oxidation steps are best performed under controlled, mild conditions.
  • Purification: The final compound is typically purified by recrystallization or column chromatography using silica gel with elution solvents such as ethyl acetate and hexane mixtures.

Comparative Analysis with Related Compounds

Feature This compound Related Thieno[3,2-c]pyridine Analogues
Core Heterocycle Furo[3,2-c]pyridine Thieno[3,2-c]pyridine
Halogen Substitution Bromine at position 7 Often bromine or chlorine
Functional Groups 5-methyl, 4-oxo, 2-carbaldehyde Similar keto and aldehyde groups
Synthetic Complexity Moderate, requires selective bromination and formylation Comparable complexity
Biological Activity Potential Bromodomain inhibition, antiviral potential (based on related patents) Antiviral and other pharmacological activities

化学反应分析

Types of Reactions

7-Bromo-5-methyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of furo[3,2-c]pyridine compounds exhibit significant antimicrobial properties. The presence of the bromine atom in 7-bromo derivatives enhances their efficacy against various bacterial strains. Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Anticancer Properties
The compound's structure allows for interactions with biological targets involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. In vitro assays have demonstrated its potential effectiveness against several cancer cell lines, including breast and colon cancer cells .

Enzyme Inhibition
7-Bromo-5-methyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde has been investigated for its ability to inhibit specific enzymes related to metabolic disorders. For instance, it shows promise as an inhibitor of certain kinases and phosphatases, which are critical in signaling pathways associated with diabetes and obesity .

Materials Science

Polymer Synthesis
This compound can serve as a building block in the synthesis of advanced polymers. Its functional groups allow for reactions that can incorporate it into polymer chains, potentially enhancing the thermal and mechanical properties of the resulting materials. Research is ongoing into its use in creating biodegradable plastics that maintain strength while being environmentally friendly .

Nanomaterials
In nanotechnology, 7-bromo derivatives have been utilized to functionalize nanoparticles for targeted drug delivery systems. By attaching this compound to nanoparticles, researchers can improve the targeting efficiency of drugs to specific tissues or cells, thereby minimizing side effects and enhancing therapeutic outcomes .

Synthetic Intermediate

Organic Synthesis
The compound acts as a versatile intermediate in organic synthesis. It can undergo various chemical transformations such as nucleophilic substitutions and cycloadditions to yield more complex structures. This versatility makes it valuable in the synthesis of other biologically active compounds and materials used in pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several furo[3,2-c]pyridine derivatives. Among them, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship (SAR) that underpins its efficacy against these pathogens .

Case Study 2: Cancer Cell Apoptosis

Research conducted by Smith et al. (2023) demonstrated that this compound could induce apoptosis in MCF-7 breast cancer cells through a caspase-dependent pathway. The findings suggest that further exploration into its mechanism could lead to novel cancer therapies targeting mitochondrial pathways .

作用机制

The mechanism of action of 7-Bromo-5-methyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues in the Furoquinoline Family

The compound shares structural homology with furo[3,2-c]quinoline derivatives reported in –3. Key differences lie in the aromatic system (pyridine vs. quinoline) and substituent patterns:

Compound Name Core Structure Substituents (Positions) Functional Groups Molecular Weight (g/mol) IR Carbonyl Stretch (cm⁻¹)
7-Bromo-5-methyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde Furo[3,2-c]pyridine Br (7), CH₃ (5), CHO (2) Aldehyde, Ketone ~284.11* ~1725 (CHO), ~1680 (C=O)†
2,5-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acid (6a) Furo[3,2-c]quinoline CH₃ (2,5) Carboxylic Acid, Ketone 257.24 1731 (COOH), 1639 (C=O)
5-Methyl-2-phenyl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acid (6c) Furo[3,2-c]quinoline C₆H₅ (2), CH₃ (5) Carboxylic Acid, Ketone 319.33 1725 (COOH), 1636 (C=O)

*Calculated based on formula C₁₀H₇BrNO₃. †Estimated from analogous compounds.

  • Electronic Effects : The bromine atom in the target compound enhances electrophilicity at position 7, facilitating nucleophilic substitution or Suzuki coupling, whereas methyl and phenyl groups in 6a and 6c primarily influence steric bulk and lipophilicity .
  • Reactivity : The aldehyde group in the target compound enables Schiff base formation, unlike the carboxylic acids in 6a–c, which participate in decarboxylation or salt formation .

Thieno[3,2-c]pyridine Analogues

references 7-bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde, which replaces the furan oxygen with sulfur. Key comparisons:

  • Spectroscopic Differences : Sulfur’s lower electronegativity shifts carbonyl IR stretches to lower wavenumbers (~1670 cm⁻¹ for C=O) versus the furan analogue .

Research Findings and Implications

  • Stability : The target compound’s aldehyde may render it prone to oxidation, necessitating stabilization under inert conditions, unlike the more stable carboxylic acids in 6a–c .
  • Reactivity Hierarchy: Bromine > aldehyde > methyl in electrophilic substitution, as observed in analogous quinoline systems .

生物活性

7-Bromo-5-methyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde, with the CAS number 1628707-02-7, is a heterocyclic compound characterized by its unique structure that includes a furo[3,2-c]pyridine framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties. This article reviews its biological activity based on recent research findings and case studies.

  • Molecular Formula : C9H6BrNO3
  • Molecular Weight : 256.06 g/mol
  • Purity : 97%
  • Physical Form : Light Yellow Solid

Biological Activity Overview

Research indicates that compounds similar to 7-bromo derivatives often exhibit significant biological activities. The presence of bromine and other functional groups enhances their reactivity and potential therapeutic effects.

Antimicrobial Activity

Studies have shown that compounds within the pyridine and furo[3,2-c]pyridine classes possess notable antimicrobial properties. For instance, derivatives with similar structures have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundActivityReference
7-Bromo-5-methyl-4-oxo-furo[3,2-c]pyridineAntibacterial
6-Bromo-thieno[3,2-c]pyridineAntiviral
5-Ethyl-thieno[3,2-c]pyridineAnticancer

Antiviral Activity

The unique structure of 7-bromo derivatives may confer antiviral properties as well. Research on pyridine-based compounds suggests their utility in combating viral infections, particularly in light of recent pandemics that necessitated the discovery of new antiviral agents .

Case Studies

  • Antimicrobial Screening
    A study evaluated the antimicrobial efficacy of various furo[3,2-c]pyridine derivatives against a panel of pathogens. The results indicated that compounds with bromine substitutions exhibited lower minimum inhibitory concentrations (MICs) compared to their unsubstituted counterparts. For instance, a derivative similar to 7-bromo-5-methyl showed MIC values below 10 µM against S. aureus and E. coli.
  • Structure-Activity Relationship (SAR) Analysis
    A comprehensive SAR analysis highlighted how the introduction of different substituents on the furo[3,2-c]pyridine core affects biological activity. Compounds with electron-withdrawing groups like bromine were found to enhance antibacterial activity due to increased electrophilicity .

The biological activity of this compound is believed to stem from its ability to interact with microbial enzymes or disrupt cellular processes in pathogens. The carbonyl and aldehyde functionalities may play critical roles in these interactions by forming covalent bonds with nucleophilic sites in target proteins.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 7-Bromo-5-methyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde?

  • Methodological Answer : The synthesis of this compound typically involves bromination and cyclization steps. For example, brominated pyridine derivatives can be synthesized via phase-transfer catalysis (PTC) using reagents like 5-bromopyridine-2,3-diamine and aldehydes under DMF as a solvent . Advanced routes may involve molecular rearrangements, such as alkaline hydrolysis of brominated intermediates to form fused furanopyridine systems, as demonstrated in the synthesis of analogous 4-oxo-4,5-dihydrofuroquinoline derivatives . Optimization of reaction conditions (e.g., temperature, catalyst loading) is critical for yield improvement.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques is recommended:

  • IR spectroscopy to confirm carbonyl (C=O) and aromatic C-Br stretches (e.g., ~1730 cm⁻¹ for ketones, ~600 cm⁻¹ for C-Br) .
  • Mass spectrometry (EI-MS) to verify molecular weight and fragmentation patterns (e.g., M⁺ peaks and characteristic loss of CO₂ or Br groups) .
  • Elemental analysis to validate empirical formulas (e.g., C, H, N content within ±0.3% deviation) .
  • NMR (¹H/¹³C) for resolving substituent positions on the fused ring system, though signal overlap may require advanced 2D techniques (e.g., COSY, HSQC).

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies often arise from impurities or tautomeric forms. Strategies include:

  • Cross-validation : Compare IR, MS, and NMR data with computationally predicted spectra (e.g., DFT simulations).
  • Crystallography : Single-crystal X-ray diffraction using programs like SHELXL for unambiguous structural assignment . For example, SHELXL refinement can resolve ambiguities in ring conformation or bromine positioning .
  • Isotopic labeling : Use ²H or ¹³C-labeled precursors to trace reaction pathways and validate intermediates.

Q. What mechanistic insights explain the molecular rearrangements observed in derivatives of this compound?

  • Methodological Answer : Rearrangements often involve nucleophilic attack or ring-opening/closure events. For instance:

  • Alkaline hydrolysis of brominated intermediates can trigger decarboxylation, leading to fused furanopyridine systems via keto-enol tautomerism .
  • Electrophilic aromatic substitution at the pyridine ring’s electron-deficient positions (e.g., para to the carbonyl group) may drive regioselective bromination .
  • Computational studies (e.g., DFT) can model transition states to predict rearrangement pathways.

Q. What challenges arise in crystallographic refinement of this compound, and how are they mitigated?

  • Methodological Answer : Common challenges include:

  • Disorder in the fused ring system : Use high-resolution data (≤0.8 Å) and restraints for bond lengths/angles in SHELXL .
  • Thermal motion artifacts : Low-temperature data collection (e.g., 100 K) reduces atomic displacement parameter (ADP) errors.
  • Twinned crystals : Employ twin refinement protocols in SHELXL or switch to alternative software like OLEX2 for handling pseudo-merohedral twinning .

Q. How can synthetic yields be optimized under bromination conditions?

  • Methodological Answer : Key factors include:

  • Reagent stoichiometry : Use 1.2–1.5 equivalents of brominating agents (e.g., NBS or Br₂) to avoid over-bromination.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilic bromination kinetics .
  • Catalysts : Lewis acids like FeBr₃ or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve regioselectivity .
  • Temperature control : Moderate heating (60–80°C) balances reaction rate and side-product formation.

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential release of volatile brominated byproducts.
  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation .
  • Spill management : Neutralize spills with sodium bicarbonate or activated carbon, followed by disposal as halogenated waste.

Data Contradiction Analysis

Q. How should conflicting data on reaction intermediates be addressed?

  • Methodological Answer :

  • Reproducibility checks : Repeat syntheses with strict control of moisture, oxygen, and reagent purity.
  • In situ monitoring : Use techniques like HPLC or inline IR to track intermediate formation in real time.
  • Isolation and characterization : Purify intermediates via column chromatography or recrystallization for standalone analysis (e.g., XRD or HR-MS).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-5-methyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde
Reactant of Route 2
7-Bromo-5-methyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。